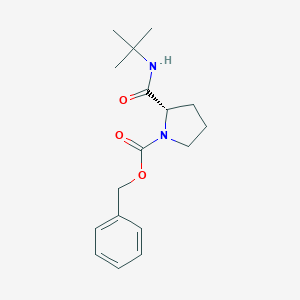

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl group, a tert-butylcarbamoyl group, and a carboxylate ester. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diamine.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

Formation of the tert-Butylcarbamoyl Group: The tert-butylcarbamoyl group can be introduced using tert-butyl isocyanate in the presence of a base.

Esterification: The carboxylate ester can be formed through an esterification reaction using an alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

Reduction: Reduction reactions can target the carbonyl groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzyl and tert-butylcarbamoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl groups can yield alcohols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound's unique structure allows it to be utilized across various scientific domains:

Chemistry

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating more complex molecules. For instance:

- Oxidation can yield products like benzaldehyde or benzoic acid.

- Reduction can convert carbonyl groups into alcohols.

Biology

In biological research, this compound plays a role in studying enzyme-substrate interactions and protein-ligand binding dynamics. Its mechanism of action often involves modulating enzyme activity, which can be pivotal in understanding metabolic pathways.

Pharmaceutical Industry

The compound has potential applications in drug development, particularly as an inhibitor of specific enzymes. For example:

- It has been explored for its inhibitory effects on metalloproteases, which are implicated in various diseases including hypertension and cancer .

- Its stability and bioavailability are enhanced by the tert-butylcarbamoyl group, making it suitable for therapeutic applications.

Inhibition of Arginase

Recent studies have highlighted the effectiveness of this compound as an arginase inhibitor. Arginase plays a critical role in converting L-arginine to L-ornithine, impacting several biological processes. Compounds similar to this one have shown potency ranging from 0.1 nM to 100 nM against human arginases .

Metalloprotease Inhibition

Research indicates that derivatives of this compound can inhibit zinc hydrolases effectively, providing therapeutic avenues for conditions associated with vasoconstriction such as cardiac insufficiency and renal disorders . These findings suggest that modifications to the original structure can enhance its pharmacological properties.

Mecanismo De Acción

The mechanism of action of Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The tert-butylcarbamoyl group can enhance the compound’s stability and bioavailability by protecting it from metabolic degradation.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate: The parent compound.

Benzyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate: A similar compound with a methylcarbamoyl group instead of a tert-butylcarbamoyl group.

Benzyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate: A similar compound with an ethylcarbamoyl group.

Uniqueness

This compound is unique due to the presence of the bulky tert-butylcarbamoyl group, which can influence its reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and various substituents, contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by:

- Pyrrolidine Ring : A five-membered ring structure that is commonly found in various natural and synthetic compounds.

- Benzyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- tert-Butylcarbamoyl Group : Provides steric bulk, potentially affecting the compound's stability and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.

- Protein-Ligand Interactions : It can bind to proteins, altering their conformation and function, which can be crucial in therapeutic contexts.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies indicate potential efficacy against various bacterial strains, suggesting its use as an antimicrobial agent.

- Antioxidant Activity : The compound may possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Cytotoxic Effects : Preliminary studies have shown that it can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals in vitro | |

| Cytotoxicity | Induces apoptosis in specific cancer cell lines |

Case Studies

-

Antimicrobial Study :

- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus. Results showed significant inhibition of bacterial growth at concentrations as low as 25 µg/mL.

-

Cytotoxicity Assessment :

- In vitro tests on human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

-

Antioxidant Evaluation :

- The compound was tested using DPPH radical scavenging assays, demonstrating a notable reduction in radical concentration at varying concentrations, suggesting its role as an effective antioxidant.

Propiedades

IUPAC Name |

benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)18-15(20)14-10-7-11-19(14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOBPXNSFFBBQZ-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.